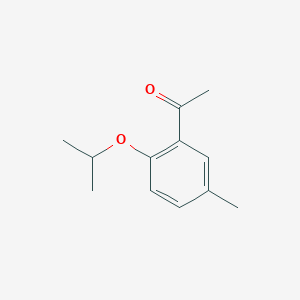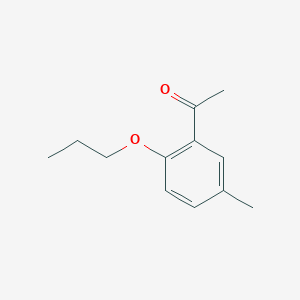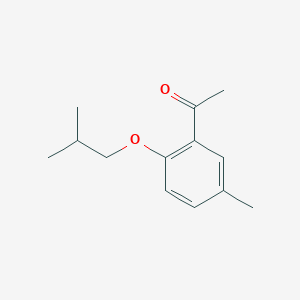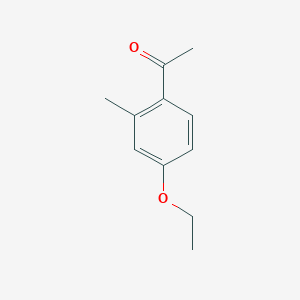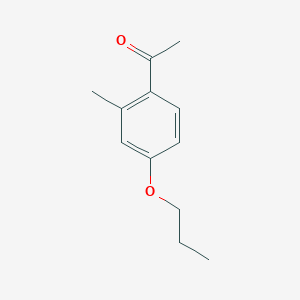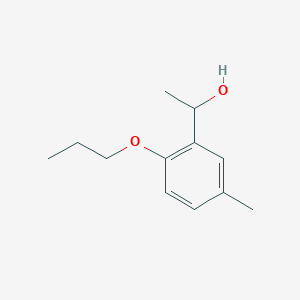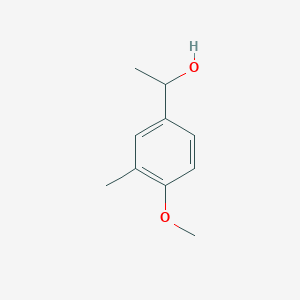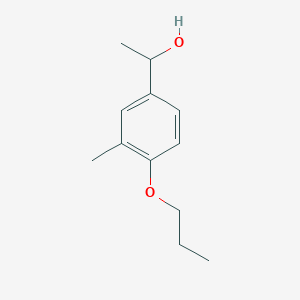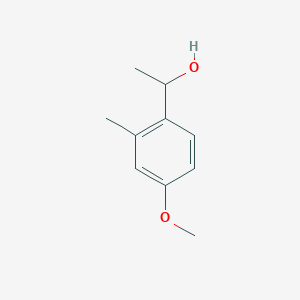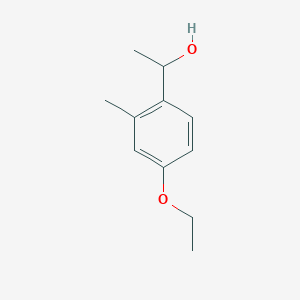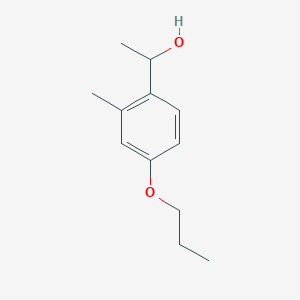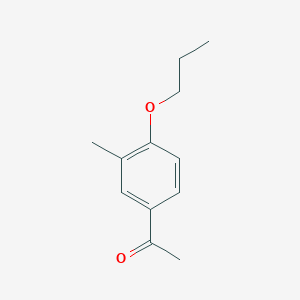
1-(3-Methyl-4-propoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-4-propoxyphenyl)ethanone is an organic compound characterized by a phenyl ring substituted with a methyl group at the 3-position and a propoxy group at the 4-position, along with an ethanone (or ketone) functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Methyl-4-propoxyphenyl)ethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-methyl-4-propoxybenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically takes place under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar principles but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
1-(3-Methyl-4-propoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents. Reagents such as bromine (Br₂) in the presence of iron (Fe) can be used for bromination.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), and other reducing agents.
Substitution: Br₂, Fe, and other electrophilic reagents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction: Alcohols, particularly secondary alcohols.
Substitution: Brominated phenyl derivatives and other substituted phenyl compounds.
Applications De Recherche Scientifique
1-(3-Methyl-4-propoxyphenyl)ethanone has various applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe or intermediate in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
1-(3-Methyl-4-propoxyphenyl)ethanone is structurally similar to other phenyl ketones, such as 1-(4-methoxyphenyl)ethanone and 1-(3,4-dimethoxyphenyl)ethanone. its unique substitution pattern (methyl and propoxy groups) distinguishes it from these compounds, potentially leading to different reactivity and applications.
Comparaison Avec Des Composés Similaires
1-(4-methoxyphenyl)ethanone
1-(3,4-dimethoxyphenyl)ethanone
1-(3,4-dihydroxyphenyl)ethanone
Propriétés
IUPAC Name |
1-(3-methyl-4-propoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-7-14-12-6-5-11(10(3)13)8-9(12)2/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQPKDKZEXROQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(2-Chlorophenyl)-5-methyl-oxazol-4-ylmethoxy]-benzaldehyde](/img/structure/B7814249.png)
